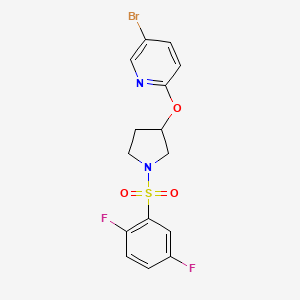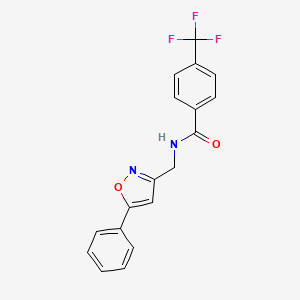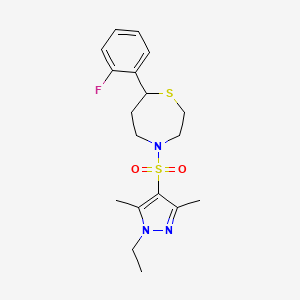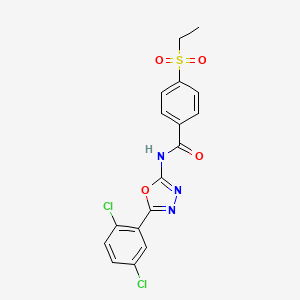
5-Bromo-2-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a pyrrolidine ring via an oxygen atom. The pyridine ring carries a bromine atom, and the pyrrolidine ring carries a sulfonyl group attached to a difluorophenyl ring.Wissenschaftliche Forschungsanwendungen
Enantioselective Bromoaminocyclization
A study demonstrated the use of amino-thiocarbamate catalysts in the enantioselective bromoaminocyclization of unsaturated sulfonamides, leading to the preparation of enantioenriched pyrrolidines with high yield and enantiomeric excess. This process could be further extended to obtain corresponding lactams through oxidation, showcasing a method for synthesizing complex heterocyclic structures efficiently (Ling Zhou, Jie Chen, C. Tan, Y. Yeung, 2011).
Antimicrobial and Antioxidant Candidates
Another research focused on the synthesis and characterization of sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This suggests their potential as novel antimicrobial and antioxidant agents (Hiren H. Variya, V. Panchal, G. Patel, 2019).
Spectroscopic and Optical Studies
Spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its structural and electronic properties. The study involved density functional theory (DFT) calculations, revealing its non-linear optical (NLO) properties and interaction energies, suggesting applications in material science and photonics (H. Vural, M. Kara, 2017).
Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives
The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives for their antibacterial activity highlighted the potential of these compounds as antimicrobial agents. The study demonstrated significant activity against a range of aerobic and anaerobic bacteria, indicating their therapeutic potential (A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, M. Główka, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2N2O3S/c16-10-1-4-15(19-8-10)23-12-5-6-20(9-12)24(21,22)14-7-11(17)2-3-13(14)18/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTMHCHUNCPBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)


![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)


![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)